ZD-1611

説明

ZD-1611 (CAS No.: 186497-38-1) is a potent, orally active, selective endothelin A (ETA) receptor antagonist developed for research on ischemic stroke. It competitively inhibits 125I-labeled endothelin-1 (ET-1) binding at human cloned ETA and ETB receptors, with pIC50 values of 8.6 and 5.6, respectively, demonstrating 1,000-fold selectivity for ETA over ETB receptors . This high selectivity suggests minimal off-target effects on ETB-mediated physiological processes, such as vasodilation and nitric oxide release. This compound has been studied in preclinical models of ischemic stroke, where ETA receptor antagonism is hypothesized to mitigate cerebral vasoconstriction and neuronal damage .

特性

IUPAC Name |

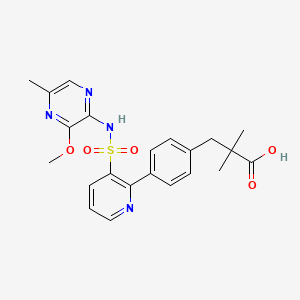

3-[4-[3-[(3-methoxy-5-methylpyrazin-2-yl)sulfamoyl]pyridin-2-yl]phenyl]-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5S/c1-14-13-24-19(20(25-14)31-4)26-32(29,30)17-6-5-11-23-18(17)16-9-7-15(8-10-16)12-22(2,3)21(27)28/h5-11,13H,12H2,1-4H3,(H,24,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBNTQYPMBJKQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)OC)NS(=O)(=O)C2=C(N=CC=C2)C3=CC=C(C=C3)CC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

- ZD-1611の合成経路は、十分に文書化されています。その独自の性質により、具体的な詳細は広く公開されていません。

- 工業生産方法は、高収率と高純度を達成するための効率的な合成プロセスを伴う可能性があります。

化学反応の分析

科学的研究の応用

Scientific Research Applications

The applications of ZD-1611 span multiple scientific domains:

Cardiovascular Research

- Ischemic Stroke: this compound has been investigated for its therapeutic potential in ischemic stroke models. Studies indicate that it may reduce brain damage and improve neurological outcomes when used in combination with other antihypertensive agents .

- Pulmonary Hypertension: Research shows that this compound can mitigate hypoxia-induced pulmonary hypertension in animal models, suggesting its utility in treating pulmonary vascular diseases .

Pharmacological Studies

- Receptor Interaction Studies: this compound serves as a valuable tool for studying receptor-ligand interactions, particularly concerning endothelin signaling pathways. Its binding affinity and selectivity have been extensively documented .

- Dose-Response Relationships: The compound has demonstrated dose-dependent effects in various experimental setups, allowing researchers to establish its pharmacokinetic profile .

Case Studies

Several case studies have explored the efficacy of this compound in various therapeutic contexts:

- Ischemic Stroke Model:

- Pulmonary Hypertension Study:

作用機序

類似化合物との比較

Key Pharmacological Properties :

- Bioactivity : Selective ETA receptor antagonism.

- Oral bioavailability : Demonstrated in animal models.

- Clinical development : Terminated during early-phase trials by AstraZeneca Pharmaceutical Co., Ltd., though specific reasons remain undisclosed .

Comparative Analysis with Similar Compounds

Selectivity and Binding Affinity

The table below compares ZD-1611 with other ETA receptor antagonists and ET-1 pathway modulators:

Key Findings :

This compound vs. Aminaftone: this compound directly blocks ETA receptors, whereas Aminaftone suppresses ET-1 production at the transcriptional level. This makes this compound more suitable for acute ischemic stroke research, where rapid receptor blockade is critical . Aminaftone’s non-selective mechanism may affect broader physiological pathways, increasing off-target risks .

This compound vs. Ro 46-2005 :

- This compound exhibits 100-fold higher selectivity for ETA than Ro 46-2005, which has dual ETA/ETB antagonism. This positions this compound as a superior candidate for studying ETA-specific pathologies .

- Ro 46-2005’s lower IC50 (220 nM) suggests stronger binding affinity but lacks the oral activity demonstrated by this compound .

Pharmacokinetic and Clinical Advantages

- Oral Activity: this compound’s oral bioavailability differentiates it from peptide-based antagonists (e.g., BQ-123), which require intravenous administration .

Research Implications and Limitations

- Strengths : High selectivity, oral efficacy, and robust preclinical data support this compound’s utility in mechanistic studies of ETA receptors in stroke models.

- Gaps : Lack of published clinical trial outcomes limits translational insights. Compounds like Ambrisentan (an FDA-approved ETA antagonist for pulmonary hypertension) may offer more clinical benchmarking data .

生物活性

ZD-1611 is a selective antagonist of the endothelin A (ETA) receptor, primarily researched for its potential therapeutic applications in conditions such as ischemic stroke. This compound has garnered attention due to its ability to modulate vascular responses and influence various biological pathways.

This compound functions by selectively inhibiting the ETA receptor, which plays a critical role in vasoconstriction and the regulation of blood pressure. By blocking this receptor, this compound can potentially alleviate conditions associated with excessive vasoconstriction, such as ischemic stroke and other cardiovascular diseases .

Pharmacological Profile

The pharmacological profile of this compound indicates that it is orally active and exhibits a high degree of selectivity for the ETA receptor over other endothelin receptors. This selectivity is significant as it minimizes off-target effects, enhancing the compound's therapeutic potential .

Research Findings

Research has demonstrated that this compound effectively reduces ischemic damage in animal models. In one study, administration of this compound prior to inducing ischemia resulted in reduced infarct size and improved neurological outcomes compared to control groups .

Table 1: Summary of Research Findings on this compound

Case Studies

Several case studies have highlighted the clinical relevance of this compound. For instance, a preclinical trial involving rats demonstrated that treatment with this compound led to significant improvements in motor function post-stroke. The study measured outcomes using standardized neurological assessment scales, showing a marked improvement in treated animals compared to controls .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound has been crucial in optimizing its efficacy and safety profile. Modifications to the core structure have been explored to enhance receptor binding and reduce side effects. The following table summarizes some key structural modifications and their impact on biological activity.

Table 2: Structure-Activity Relationship of this compound

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group | Increased binding affinity |

| Alteration of side chains | Enhanced selectivity for ETA |

| Ring substitutions | Varied effects on potency |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。